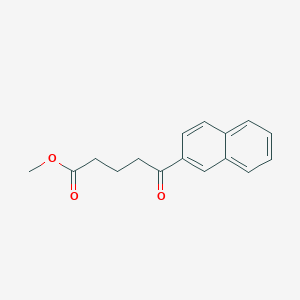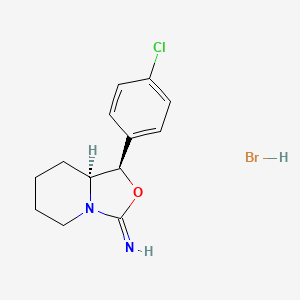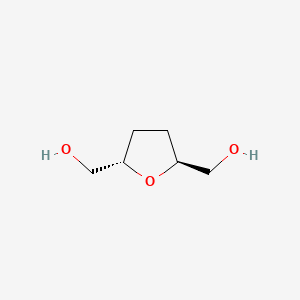
2,5-Tetrahydrofurandimethanol, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Tetrahydrofurandimethanol, trans- is a bio-based compound with the molecular formula C6H12O3. It is a cyclic diol containing a tetrahydrofuran ring with two hydroxymethyl groups in the trans configuration.
准备方法
Synthetic Routes and Reaction Conditions
2,5-Tetrahydrofurandimethanol, trans- can be synthesized through the hydrogenation of 2,5-furandicarboxylic acid (FDCA) or its esters. The hydrogenation process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of 2,5-tetrahydrofurandimethanol, trans- involves the catalytic hydrogenation of FDCA derived from biomass sources. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2,5-Tetrahydrofurandimethanol, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Esterification: Reacts with carboxylic acids to form esters, which are useful in polymer synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.
Esterification: Typically involves the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Esterification: Various esters used in polyester synthesis.
科学研究应用
2,5-Tetrahydrofurandimethanol, trans- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biobased polyesters and polyurethanes.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: Utilized in the production of high-performance plastics and resins
作用机制
The mechanism of action of 2,5-tetrahydrofurandimethanol, trans- primarily involves its reactivity as a diol. The hydroxyl groups participate in various chemical reactions, enabling the formation of polymers and other compounds. The molecular targets and pathways involved include esterification and polycondensation reactions, which are crucial for the synthesis of biobased polyesters .
相似化合物的比较
Similar Compounds
- 1,4-Butanediol
- Diethylene glycol
- 1,8-Octanediol
- 1,4-Cyclohexanedimethanol
- Ethylene glycol
Comparison
Compared to these similar compounds, 2,5-tetrahydrofurandimethanol, trans- exhibits unique properties due to its cyclic structure. This structure imparts higher rigidity and thermal stability to the resulting polymers. Additionally, the trans configuration of the hydroxymethyl groups enhances its reactivity in esterification and polycondensation reactions, making it a valuable monomer for biobased polyester synthesis .
属性
CAS 编号 |
1122-89-0 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
[(2S,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6-/m0/s1 |
InChI 键 |
YCZZQSFWHFBKMU-WDSKDSINSA-N |
手性 SMILES |
C1C[C@H](O[C@@H]1CO)CO |
规范 SMILES |
C1CC(OC1CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
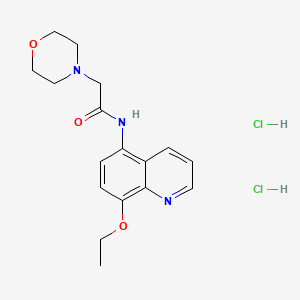
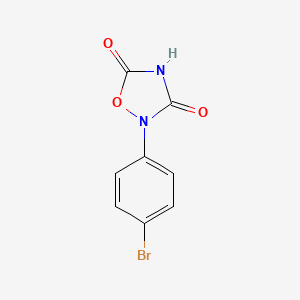
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)
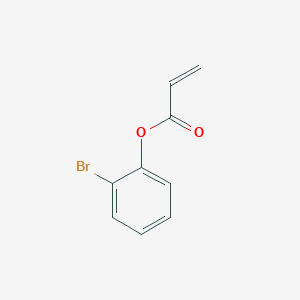
![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
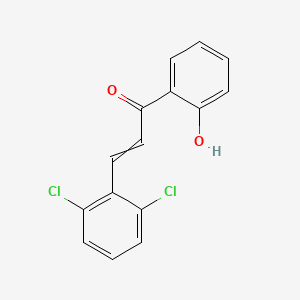
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)
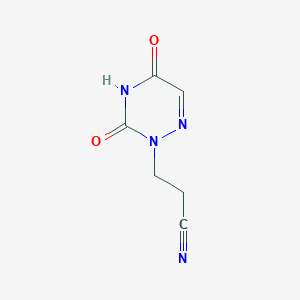
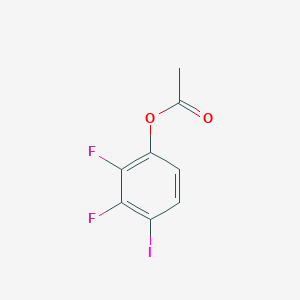
![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
